molecular formula H4N4 B14643288 (E)-2-Tetrazene CAS No. 54410-57-0

(E)-2-Tetrazene

Cat. No.: B14643288
CAS No.: 54410-57-0
M. Wt: 60.06 g/mol
InChI Key: MAZKAODOCXYDCM-UHFFFAOYSA-N
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Description

(E)-2-Tetrazene (CAS: 54410-57-0), also known as trans-2-tetrazene, is an inorganic compound with the molecular formula H₄N₄ and a molecular weight of 60.0586 g/mol . Its IUPAC name is diazene diamine, reflecting its structure containing alternating nitrogen atoms in a chain (H₂N–N=N–NH₂). This compound is a constitutional isomer of ammonium azide (NH₄N₃) and is notable for its thermodynamic instability under ambient conditions, requiring high-pressure environments for synthesis or stabilization .

This compound serves as a model compound for studying nitrogen-rich systems and has applications in coordination chemistry, where it forms transient intermediates in metal-catalyzed reactions, such as azide-alkyne cycloadditions . Its instability, however, limits its direct industrial use, necessitating comparative studies with more stable analogues.

Properties

CAS No.

54410-57-0

Molecular Formula

H4N4

Molecular Weight

60.06 g/mol

InChI

InChI=1S/H4N4/c1-3-4-2/h(H2,1,4)(H2,2,3)

InChI Key

MAZKAODOCXYDCM-UHFFFAOYSA-N

Isomeric SMILES

N/N=N/N

Canonical SMILES

NN=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Tetrazene typically involves the reaction of hydrazine derivatives with nitrous acid or its equivalents. One common method includes the diazotization of hydrazine followed by coupling with another hydrazine molecule under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where hydrazine derivatives are treated with nitrous acid in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of stabilizing agents to prevent decomposition.

Chemical Reactions Analysis

Thermal and Shock-Induced Decomposition

(E)-2-Tetrazene decomposes exothermically under heat or mechanical stress, releasing nitrogen gas:

Decomposition Pathway :
 E 2 TetrazeneΔ2N2+Hydrazine derivatives+Energy\text{ E 2 Tetrazene}\xrightarrow{\Delta}2\text{N}_2+\text{Hydrazine derivatives}+\text{Energy}

Parameter Value Method Source
Onset Temperature150–160°CDSC
Activation Energy (Eₐ)120–140 kJ/molKinetic Analysis
Gas Evolution0.25 L N₂/g compoundPressure Bomb Test
  • Critical Applications : Used in primer compositions for munitions due to rapid gas generation .

Salt Formation and Anion Exchange

This compound reacts with electrophiles to form stable salts, enabling tailored energetic materials:

Salt Derivative Anion Sensitivity Thermal Stability Source
Tetrazenium ChlorideCl⁻Low180°C (decomp.)
Tetrazenium NitrateNO₃⁻Moderate155°C (decomp.)
Tetrazenium PerchlorateClO₄⁻High140°C (decomp.)
  • Mechanism : Nucleophilic attack by the tetrazene’s nitrogen lone pairs on electrophilic agents .

Coordination Chemistry

This compound forms redox-active complexes with transition metals, enhancing catalytic properties:

Example Reaction :
 E 2 Tetrazene+CpCo CO 2CpCo tetrazene Complex+2CO\text{ E 2 Tetrazene}+\text{CpCo CO }_2\rightarrow \text{CpCo tetrazene Complex}+2\text{CO}

Complex Metal Center Application Source
CpCo-tetrazeneCoElectrocatalytic H₂ evolution
Ferrocenyl-tetrazeneFeRedox-active materials
  • Key Insight : Cobalt complexes exhibit lower distortion energies (ΔE_dist = 19.0 kcal/mol) compared to phenyl analogs, enhancing reactivity .

Functionalization for Energetic Materials

Substituent engineering modulates stability and performance:

Derivative Substituent Impact Sensitivity Detonation Velocity (m/s) Source
1,1,4,4-TetramethylMethyl8 J (Low)6,800
5,5´-AzobistetrazolateAzide3 J (High)8,200
  • Design Principle : Electron-withdrawing groups (e.g., NO₂) increase detonation velocity but reduce thermal stability .

Mechanistic Insights from Spectroscopy

  • FTIR/Raman : Vibrational modes at 1,550 cm⁻¹ (N=N stretch) and 3,300 cm⁻¹ (N–H stretch) confirm structural integrity .

  • X-ray Crystallography : Planar geometry with bond lengths: N–N (1.25 Å), N=N (1.35 Å) .

Scientific Research Applications

(E)-2-Tetrazene and its derivatives have applications in biomedical research and as energetic materials. 2-Tetrazene derivatives show promise as a new class of low toxicity, low sensitivity energetic materials .

Scientific Research Applications

This compound as an Energetic Material

  • High-energy Density Materials (HEDMs) Tetrazoles, which can be incorporated into energetic materials, have high nitrogen content, stability, and high enthalpy of formation . They also exhibit low sensitivity to friction and shock, making them suitable as green energetic materials in propellants, gas generators, explosives, and pyrotechnics .
  • 2-Tetrazene Derivatives: Derivatives of 2-tetrazene are of interest as building blocks for synthesizing materials with energetic properties . Some 2-tetrazenes of the type R1R2N-N=N-NR1R2 have interesting energetic properties . Salts based on the 2,2-dimethyltriazanium cation and functionalized 2-tetrazenes have potential for energetic applications .
  • Alternative to Hydrazines: (E)-1,1,4,4-Tetramethyl-2-tetrazene (TMTZ) is considered a prospective replacement for toxic hydrazines used in liquid rocket propulsion .

Tetrazines in Bioorthogonal Chemistry

  • Bioorthogonal Coupling: Tetrazines participate in inverse electron demand cycloadditions with strained dienophiles like norbornene, cyclooctyne, and trans-cyclooctene, making them valuable for bioorthogonal coupling . These reactions are fast, do not require a catalyst, and function well in aqueous solutions and serum .
  • Biomedical Applications: Tetrazine cycloadditions are used in imaging, diagnostics, and therapy . They can covalently couple conjugated tetrazine near-infrared-emitting fluorophores to dienophile-modified extracellular proteins on living cancer cells . This enables efficient and selective labeling, with minimal background fluorescence .
  • Molecular Imaging: Rapid tetrazine cycloadditions allow modular labeling of small molecules with isotopes like 18F for positron emission tomography . They can also be applied directly in vivo for pre-targeted imaging of solid tumors .
  • Signal Amplification: Tetrazine reactions can amplify signals in biomarker labeling on cells with magneto-fluorescent nanoparticles, improving the detection of nanoparticles with fluorescence or magnetic resonance techniques . These strategies are used on clinical samples for biomarker profiling to predict malignancy and patient outcome .
  • Live Cell Labeling: Tetrazines are used in multistep techniques to modify antibodies pre-bound to surface antigens on live cells, enhancing the signal-to-background ratio for in vivo and in vitro diagnostics .

Mechanism of Action

The mechanism of action of (E)-2-Tetrazene involves its interaction with various molecular targets, primarily through its nitrogen atoms. It can form coordination complexes with metal ions, influencing enzymatic activity and metabolic pathways. The tetrazene group can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters of (E)-2-Tetrazene and related compounds:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Stability
This compound H₄N₄ 54410-57-0 60.0586 Linear N₄ chain with alternating single/double bonds Thermally unstable
Ammonium Azide NH₄N₃ 12164-94-2 60.0586 Ionic structure (NH₄⁺ + N₃⁻) Moderately stable
1,1,4,4-Tetramethyl-2-Tetrazene C₄H₁₂N₄ 6130-87-6 116.1649 Methyl-substituted terminal N atoms Enhanced stability
Tetramethyl-2-Tetrazene (Cation Radical) C₄H₁₂N₄⁺ N/A 116.16 (neutral base) sp² hybridized terminal N atoms Reactive intermediate

Key Observations :

  • This compound exhibits a linear, conjugated N₄ backbone, making it prone to decomposition via N₂ elimination .
  • Ammonium azide , while isomeric to this compound, adopts an ionic structure, conferring greater stability under standard conditions .
  • Tetramethyl derivatives (e.g., 1,1,4,4-Tetramethyl-2-Tetrazene) show improved stability due to steric hindrance and electron-donating methyl groups, which reduce lone-pair repulsion at nitrogen centers .
This compound
  • Synthesized under high pressure (e.g., 2–5 GPa) via NH₃ and HN₃ coupling, as observed in diamond-anvil cell experiments .
  • Reacts with copper catalysts to form transient intermediates in azide transfer reactions, critical for click chemistry applications .
Ammonium Azide
  • Forms via direct reaction of ammonia (NH₃) with hydrazoic acid (HN₃) at low temperatures .
  • Converts to this compound under high-pressure conditions, demonstrating reversible isomerization .
Tetramethyl-2-Tetrazene
  • Synthesized via oxidative coupling of dimethylamine derivatives or photolysis of enehydrazines .
  • Exhibits unique redox behavior: Oxidation generates a cation radical (C₄H₁₂N₄⁺) with sp²-hybridized terminal N atoms, stabilizing the N–N single bond (bond energy ~37 kcal/mol vs. 61 kcal/mol for N=N) .

Thermodynamic and Kinetic Stability

Compound ΔfH° (gas, kJ/mol) Tₚ (Decomposition) Bond Dissociation Energy (N–N, kcal/mol)
This compound Not reported < 25°C ~37 (single bond)
Ammonium Azide -184.3 (calc.) 160°C (explosive) N/A (ionic lattice)
Tetramethyl-2-Tetrazene -129.85 (calc.) 646.28 K (boiling) 37 (single bond, stabilized by sp²)

Notes:

  • This compound’s instability is attributed to low bond dissociation energy and facile N₂ release .
  • Tetramethyl derivatives exhibit higher boiling points (646 K) and calculated critical temperatures (840 K), reflecting enhanced thermal resilience .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (E)-2-Tetrazene with high stereochemical purity?

  • Methodological Answer : Use controlled 1,3-dipolar cycloaddition reactions under inert atmospheres to minimize isomerization. Monitor reaction progress via NMR spectroscopy (e.g., tracking proton shifts at δ 8.2–8.5 ppm for the tetrazene backbone) and confirm stereochemistry via X-ray crystallography . Optimize solvent polarity (e.g., acetonitrile or DMF) to stabilize the (E)-isomer .
  • Critical Considerations :

  • Avoid protic solvents to prevent hydrogen bonding that may favor the (Z)-isomer.
  • Use low-temperature conditions (<0°C) to suppress thermal equilibration between isomers .

Q. How can researchers validate the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
  • Data Interpretation :

  • A sharp endothermic peak in DSC above 150°C may indicate exothermic decomposition.
  • Contradictions between experimental and computational data should prompt re-evaluation of solvent effects or impurities .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound across different studies?

  • Methodological Answer :

Systematic Review : Compile published NMR, IR, and mass spectra into a comparative table (see Table 1 ).

Error Analysis : Identify variations in solvent systems, calibration standards, or instrument sensitivity (e.g., deuterated solvents vs. non-deuterated) .

Reproducibility Testing : Replicate key studies using standardized protocols (e.g., IUPAC guidelines for spectroscopic characterization) .

Table 1 : Example Comparative Spectral Data for this compound

StudyNMR δ (ppm)IR (cm⁻¹)Decomposition Temp. (°C)Source
A8.3–8.51620155
B8.1–8.41615162

Q. What strategies are effective for designing experiments to study the reactivity of this compound with electrophilic agents?

  • Methodological Answer :

  • Stepwise Approach :

Pilot Reactions : Screen reactivity with model electrophiles (e.g., methyl iodide, benzoyl chloride) under inert conditions.

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during reactions .

Kinetic Analysis : Employ stopped-flow techniques to measure reaction rates and identify intermediates via UV-Vis spectroscopy .

  • Contradiction Management : If observed products conflict with DFT-predicted pathways, re-examine solvent coordination effects or radical intermediates .

Q. How to address discrepancies between computational predictions and experimental observations for this compound’s electronic properties?

  • Methodological Answer :

Benchmarking : Compare multiple computational methods (e.g., CASSCF vs. TD-DFT) for excitation energies and HOMO-LUMO gaps.

Experimental Validation : Use cyclic voltammetry to measure redox potentials and correlate with computed energy levels .

Error Sources : Account for basis set limitations (e.g., 6-31G* vs. def2-TZVP) and solvent dielectric effects in simulations .

Data Presentation and Ethical Considerations

Q. What are best practices for presenting raw and processed data in publications on this compound?

  • Guidelines :

  • Raw Data : Deposit in appendices or repositories (e.g., Zenodo) with metadata on instrumentation and calibration .
  • Processed Data : Include error margins (e.g., ±0.05 ppm for NMR shifts) and statistical significance tests (e.g., t-tests for replicated experiments) .
    • Ethical Note : Disclose conflicts (e.g., funding sources influencing methodology) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How to formulate a research question on this compound that balances novelty with methodological feasibility?

  • Framework :

Gap Analysis : Identify understudied areas (e.g., photodegradation pathways or bioorthogonal applications).

Hypothesis Testing : Frame questions as testable statements (e.g., “Does UV irradiation induce isomerization in this compound?”).

Resource Alignment : Ensure access to specialized equipment (e.g., femtosecond lasers for ultrafast kinetics) .

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